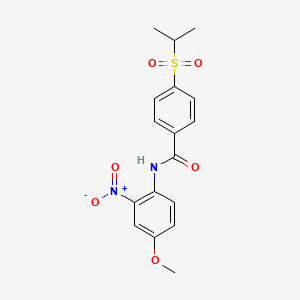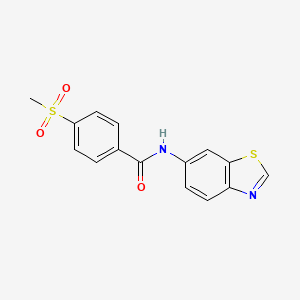
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide (MNSB) is an organic compound that has gained increasing interest in recent years for its potential applications in scientific research. It is a sulfonamide compound with a nitro-aromatic moiety, which has been found to have unique biochemical and physiological properties.
科学研究应用
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has been used in scientific research for a variety of applications. It has been used as a substrate for enzymes, such as monoamine oxidase, and as a reagent for the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of nitric oxide in biological systems. This compound has also been used to study the regulation of gene expression, as well as to study the effects of oxidative stress on cells.
作用机制
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has been found to interact with several different molecules, including proteins, lipids, and DNA. It has been shown to bind to certain proteins, such as cytochrome P450 and monoamine oxidase, which can lead to changes in their activity. It has also been found to interact with lipids, which can lead to changes in their structure and function. Finally, this compound has been found to bind to DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit monoamine oxidase, which can lead to an increase in the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has also been found to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. Finally, this compound has been found to have antioxidant effects, which can lead to reduced oxidative stress and improved cellular health.
实验室实验的优点和局限性
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it is relatively stable and non-toxic. It is also relatively inexpensive, which makes it a cost-effective reagent for use in research. One limitation of this compound is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several potential future directions for research involving N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide. One potential direction is to further explore its potential as a fluorescent probe for the detection of nitric oxide in biological systems. Another potential direction is to explore its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders. Additionally, further research could be done to explore its potential as an inhibitor of cytochrome P450 enzymes, which could lead to new insights into drug metabolism. Finally, further research could be done to explore its potential as an antioxidant, which could lead to new treatments for oxidative stress-related diseases.
合成方法
N-(4-methoxy-2-nitrophenyl)-4-(propane-2-sulfonyl)benzamide can be synthesized by reacting 4-methoxy-2-nitrophenol with propane-2-sulfonyl chloride in aqueous solution. The reaction is typically carried out at room temperature, and the resulting this compound is then purified by recrystallization. The reaction can also be carried out in organic solvents such as dichloromethane or acetonitrile.
属性
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-11(2)26(23,24)14-7-4-12(5-8-14)17(20)18-15-9-6-13(25-3)10-16(15)19(21)22/h4-11H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVSRFVPKCAROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6481759.png)
![4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide](/img/structure/B6481760.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide](/img/structure/B6481767.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6481771.png)
![2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B6481778.png)
![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(4-methylpiperidin-1-yl)pyridazine](/img/structure/B6481780.png)



![N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]ethane-1-sulfonamide](/img/structure/B6481830.png)
![3-(4-methoxyphenyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B6481835.png)
![2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide](/img/structure/B6481842.png)
![N'-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B6481845.png)
![N-[2-(diethylamino)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide](/img/structure/B6481847.png)